molecular formula C11H15N3 B13834481 (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane

(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane

Cat. No.: B13834481
M. Wt: 189.26 g/mol
InChI Key: IKJZJZXKGKENDY-ONGXEEELSA-N
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Description

(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[222]octane is a bicyclic compound that features a pyridine ring and a diazabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organic bases and mild reaction conditions is preferred to maintain the enantioselectivity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the compound’s structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridine ring in (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C11H15N3/c1-2-10(6-12-5-1)14-8-9-3-4-11(14)7-13-9/h1-2,5-6,9,11,13H,3-4,7-8H2/t9-,11-/m0/s1

InChI Key

IKJZJZXKGKENDY-ONGXEEELSA-N

Isomeric SMILES

C1C[C@H]2CN([C@@H]1CN2)C3=CN=CC=C3

Canonical SMILES

C1CC2CN(C1CN2)C3=CN=CC=C3

Origin of Product

United States

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